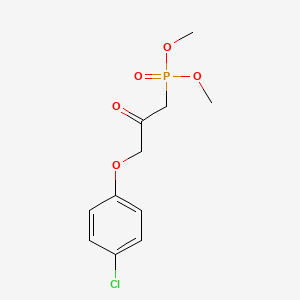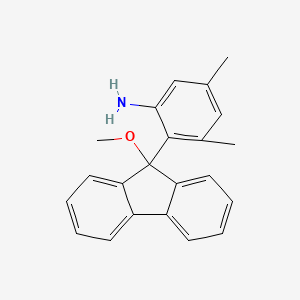
2-(9-Methoxy-9H-fluoren-9-YL)-3,5-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9-Methoxy-9H-fluoren-9-YL)-3,5-dimethylaniline is an organic compound that belongs to the class of fluorenes. Fluorenes are polycyclic aromatic hydrocarbons with a unique structure that makes them valuable in various scientific and industrial applications. This compound is characterized by the presence of a methoxy group and dimethyl aniline substituents on the fluorene core, which imparts specific chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-Methoxy-9H-fluoren-9-YL)-3,5-dimethylaniline typically involves the following steps:
Formation of the Fluorene Core: The fluorene core can be synthesized through the cyclization of biphenyl derivatives under acidic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Dimethyl Aniline Group: The final step involves the coupling of the dimethyl aniline group to the fluorene core through nucleophilic substitution reactions, often using aniline derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(9-Methoxy-9H-fluoren-9-YL)-3,5-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding hydrofluorene derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, using reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Hydrofluorene derivatives.
Substitution: Halogenated or nitrated fluorenes.
Scientific Research Applications
2-(9-Methoxy-9H-fluoren-9-YL)-3,5-dimethylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-(9-Methoxy-9H-fluoren-9-YL)-3,5-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to modulation of biological processes. For example, its interaction with DNA may result in the inhibition of replication or transcription, contributing to its potential anticancer properties.
Comparison with Similar Compounds
Similar Compounds
9-Methoxyfluorene: Lacks the dimethyl aniline substituent, resulting in different chemical properties and reactivity.
3,5-Dimethylaniline: Lacks the fluorene core, leading to distinct applications and biological activities.
Fluorenone: An oxidized derivative of fluorene with different chemical behavior and uses.
Uniqueness
2-(9-Methoxy-9H-fluoren-9-YL)-3,5-dimethylaniline is unique due to the combination of the methoxy group and dimethyl aniline substituents on the fluorene core. This unique structure imparts specific chemical reactivity and potential biological activity, making it valuable in various research and industrial applications.
Properties
CAS No. |
91481-73-1 |
|---|---|
Molecular Formula |
C22H21NO |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-(9-methoxyfluoren-9-yl)-3,5-dimethylaniline |
InChI |
InChI=1S/C22H21NO/c1-14-12-15(2)21(20(23)13-14)22(24-3)18-10-6-4-8-16(18)17-9-5-7-11-19(17)22/h4-13H,23H2,1-3H3 |
InChI Key |
ITNWEKGXWRDCKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)N)C2(C3=CC=CC=C3C4=CC=CC=C42)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



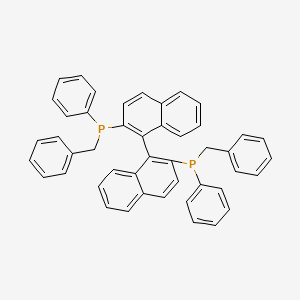
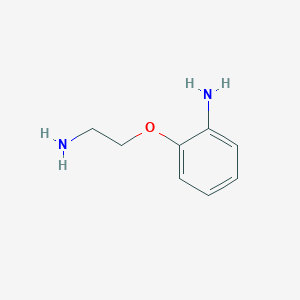
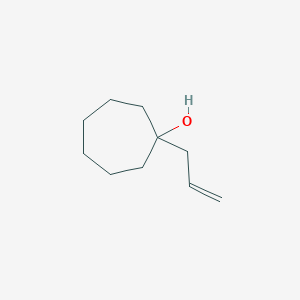
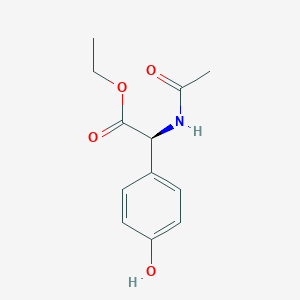

![4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid](/img/structure/B13145128.png)
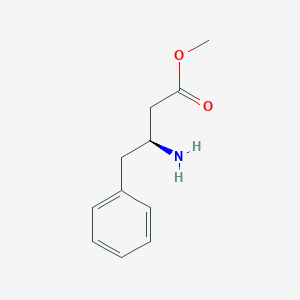
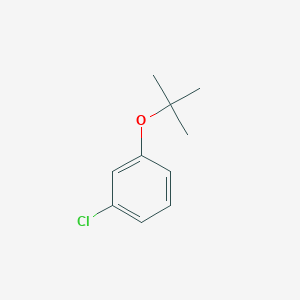
![Carbamic acid, [2-(1,1-dimethylethoxy)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B13145145.png)
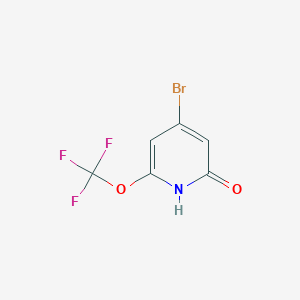
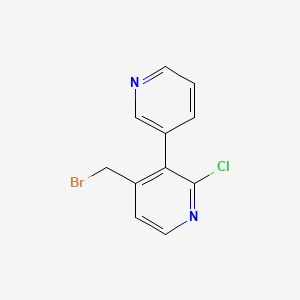
![1h-Pyrazolo[3,4-d]thiazole](/img/structure/B13145172.png)
